![molecular formula C9H16N4O B13085111 1-[(Cyclohexyloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13085111.png)
1-[(Cyclohexyloxy)methyl]-1H-1,2,4-triazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Cyclohexyloxy)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features a triazole ring substituted with a cyclohexyloxy methyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The triazole ring is known for its stability and versatility, making it a valuable scaffold in drug design and other chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Cyclohexyloxy)methyl]-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexyloxy methyl azide with an alkyne in the presence of a copper catalyst, following the principles of click chemistry. This reaction proceeds under mild conditions and provides high yields of the desired triazole product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve high purity and yield in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(Cyclohexyloxy)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the triazole ring or the cyclohexyloxy methyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring or the cyclohexyloxy methyl group.
Aplicaciones Científicas De Investigación
1-[(Cyclohexyloxy)methyl]-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of infections and cancer.
Industry: The compound is utilized in the production of polymers, coatings, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[(Cyclohexyloxy)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form stable complexes with metal ions and other biomolecules, influencing various biochemical pathways. The cyclohexyloxy methyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparación Con Compuestos Similares
- 1-[(Cyclohexyloxy)methyl]-1H-1,2,3-triazol-3-amine
- 1-[(Cyclohexyloxy)methyl]-1H-1,2,4-triazol-5-amine
- 1-[(Cyclohexyloxy)methyl]-1H-1,3,4-triazol-3-amine
Comparison: Compared to these similar compounds, 1-[(Cyclohexyloxy)methyl]-1H-1,2,4-triazol-3-amine exhibits unique properties due to the specific positioning of the triazole ring and the cyclohexyloxy methyl group. This configuration can influence its reactivity, stability, and interaction with biological targets, making it a distinct and valuable compound in various applications.
Propiedades
Fórmula molecular |
C9H16N4O |
|---|---|
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
1-(cyclohexyloxymethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H16N4O/c10-9-11-6-13(12-9)7-14-8-4-2-1-3-5-8/h6,8H,1-5,7H2,(H2,10,12) |
Clave InChI |
QWRALRHMZVAVQD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)OCN2C=NC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


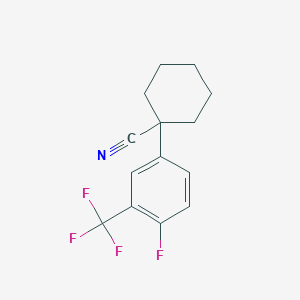
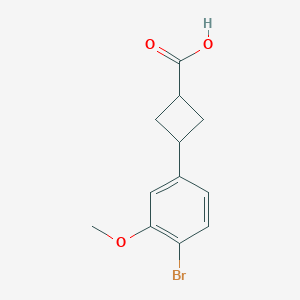
![2-[4-(Methylamino)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13085032.png)
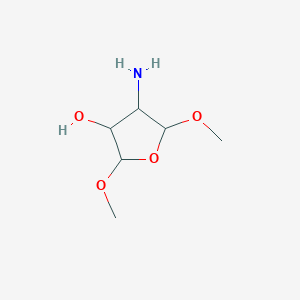
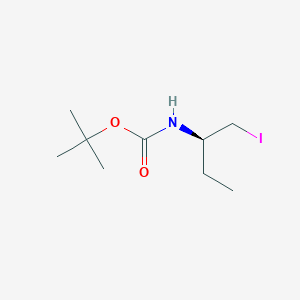
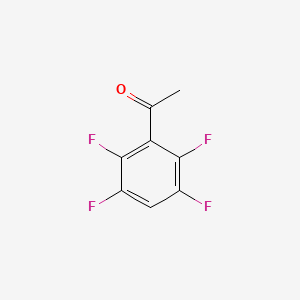
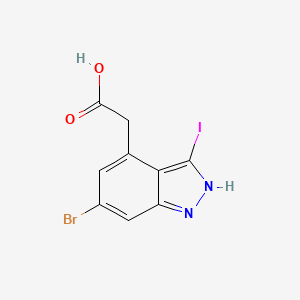
amine](/img/structure/B13085064.png)
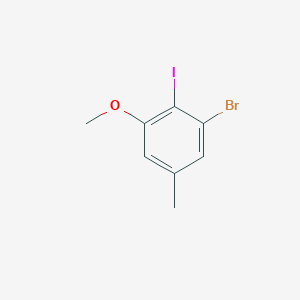
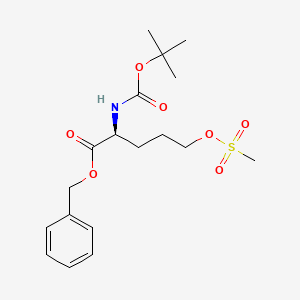
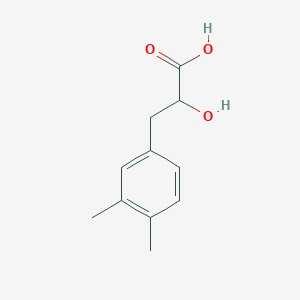
![4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-4-ylpyrimidin-4-yl]benzenesulfonamide](/img/structure/B13085080.png)
![(3S)-6,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride](/img/structure/B13085086.png)
![1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclobutanecarbonitrile](/img/structure/B13085103.png)
